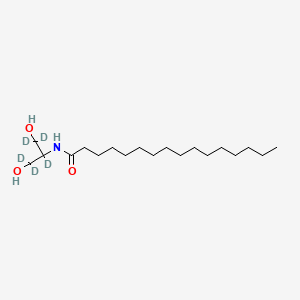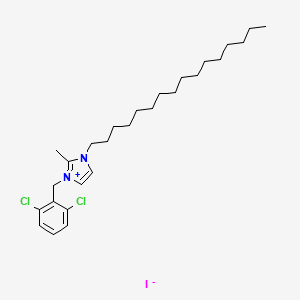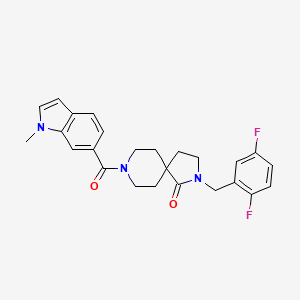
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by its unique structure, which includes an acetyl group, a hydroxypropionamide moiety, and a dicyclohexylammonium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt typically involves multiple steps:
Acetylation: The L-cysteine is first acetylated using acetic anhydride in the presence of a base such as pyridine.
Hydroxypropionamide Formation: The acetylated L-cysteine is then reacted with 2-hydroxy-3-propionamide under controlled conditions to form the desired hydroxypropionamide moiety.
Salt Formation: Finally, the compound is treated with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-cysteine are acetylated in industrial reactors.
Continuous Reaction: The hydroxypropionamide formation is carried out in continuous flow reactors to ensure consistent quality and yield.
Purification and Crystallization: The final product is purified through crystallization and filtration techniques to obtain the dicyclohexylammonium salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the hydroxypropionamide moiety.
Reduction: Reduced forms of the acetyl and hydroxypropionamide groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxy group.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies involving protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in disease research.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects pathways related to amino acid metabolism, protein synthesis, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-S-(3-hydroxypropyl)cysteine
- Sulfamethoxazole Beta-D-Glucuronide
- 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
Uniqueness
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt is unique due to its specific structural features, including the deuterium labeling (d3) and the presence of the dicyclohexylammonium salt. These characteristics make it particularly useful in proteomics research and as a reference standard in analytical studies.
Propriétés
Formule moléculaire |
C20H37N3O5S |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h11-13H,1-10H2;5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t;5-,6?/m.0/s1/i;1D3 |
Clé InChI |
KGIBHDNDPZUJMP-GPRACHGUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


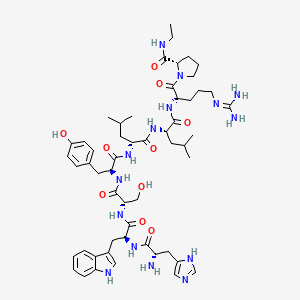
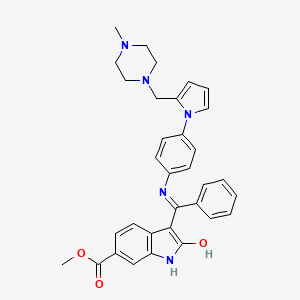
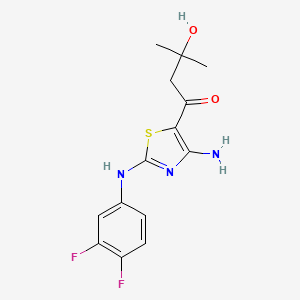
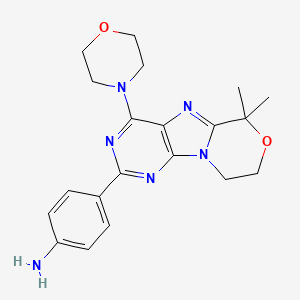
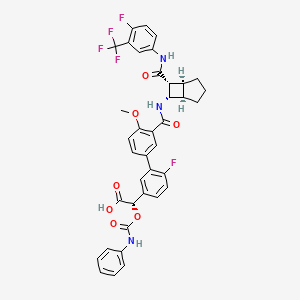



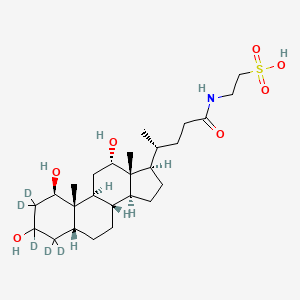
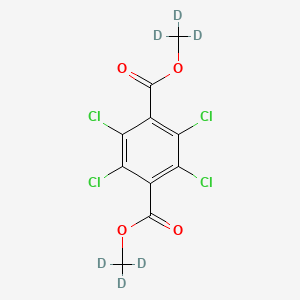
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
